[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE
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Overview
Description
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE is a compound that belongs to the class of amines It features an adamantyl group, a pyridinylmethyl group, and an ethyl linkage to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE typically involves the reaction of adamantane derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of 1-adamantylamine with 2-pyridinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar structure but lacks the pyridinylmethyl group.
2-Pyridinylmethylamine: Similar structure but lacks the adamantyl group.
N-(1-Adamantyl)-2-chloroacetamide: Contains an adamantyl group but has a different functional group.
Uniqueness
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE is unique due to the combination of the adamantyl and pyridinylmethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H26N2 |
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Molecular Weight |
270.4g/mol |
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H26N2/c1-13(20-12-17-4-2-3-5-19-17)18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,13-16,20H,6-12H2,1H3 |
InChI Key |
OEWQNQVEKGVCBE-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=N4 |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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